3,3-difluorobutan-1-amine
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Overview
Description
3,3-difluorobutan-1-amine is an organic compound with the molecular formula C4H9F2N It is a derivative of butylamine where two hydrogen atoms on the third carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorobutan-1-amine typically involves the fluorination of butylamine derivatives. One common method is the reaction of butylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-difluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into other fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated nitriles, while reduction can produce various fluorinated hydrocarbons.
Scientific Research Applications
3,3-difluorobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-difluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
3,3-Difluorocyclobutanamine: Another fluorinated amine with similar properties but a different ring structure.
3,3-Difluoro-2-oxindole: A compound with a similar fluorination pattern but different functional groups and applications.
Uniqueness: 3,3-difluorobutan-1-amine is unique due to its linear structure and the specific positioning of fluorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-difluorobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-4(5,6)2-3-7/h2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCXBIYHAIRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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